2-Amino-1-(pyridin-3-yl)ethanol
Overview
Description
2-Amino-1-(pyridin-3-yl)ethanol is an organic compound with the chemical formula C10H14N2O. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents at room temperature. This compound contains both amino and hydroxyl functional groups, making it basic and alcoholic. It is widely used in organic synthesis and pharmaceutical fields, often serving as a ligand or intermediate in the preparation of various drugs and biologically active compounds .
Mechanism of Action
Target of Action
It’s known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Mode of Action
It’s known that pyridine derivatives possess various biological activities . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
Pyridine-containing compounds have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that it is a colorless to pale yellow liquid, soluble in water and many organic solvents at room temperature . This suggests it may have good bioavailability.
Result of Action
It’s known that pyridine-containing compounds have been found to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that it should be stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: 3-pyridinecarboxaldehyde is reacted with ammonia methanol to obtain 3-pyridinecarboxaldehyde methanol condensate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-1-(pyridin-3-yl)ethanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form amines or other reduced derivatives using reagents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Applied in the production of fine chemicals and as a precursor for various industrial processes
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the amino and hydroxyl groups.
2-Aminoethanol: Contains an amino and hydroxyl group but lacks the pyridine ring.
3-Pyridylmethanol: Contains a pyridine ring and a hydroxyl group but lacks the amino group.
Uniqueness: 2-Amino-1-(pyridin-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups attached to a pyridine ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395361 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92990-44-8 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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